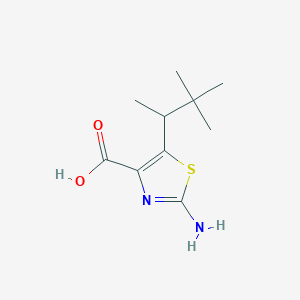![molecular formula C10H11ClN2 B13305126 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and an isopropyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
- 7-Chloro-2-methylimidazo[1,2-a]pyridine
- 7-Chloro-2-ethylimidazo[1,2-a]pyridine
- 7-Chloro-2-(tert-butyl)imidazo[1,2-a]pyridine
Comparison: Compared to its analogues, 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. The chlorine atom at the 7th position also plays a crucial role in determining the compound’s chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
7-chloro-2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9/h3-7H,1-2H3 |
Clave InChI |
YEHWTQFGNUKHJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN2C=CC(=CC2=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


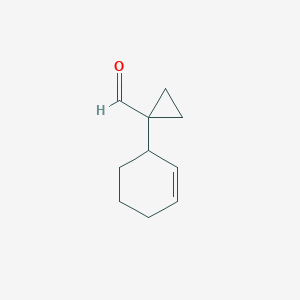
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
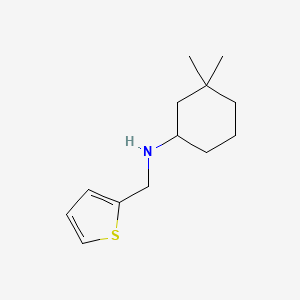
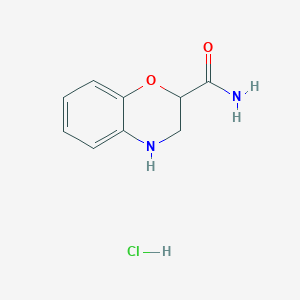
amine](/img/structure/B13305093.png)


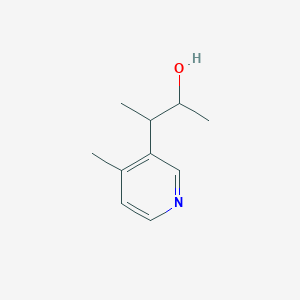
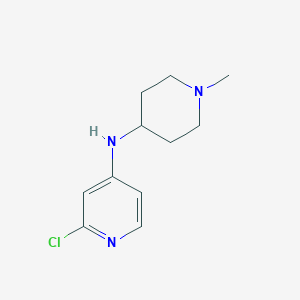
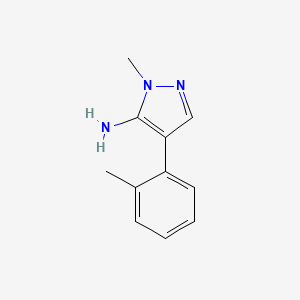
![4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)
